molecular formula C11H21NS2 B579144 N,N-Di(butyl)dithiocarbamic acid vinyl ester CAS No. 15351-45-8

N,N-Di(butyl)dithiocarbamic acid vinyl ester

Cat. No.: B579144
CAS No.: 15351-45-8
M. Wt: 231.416
InChI Key: GCBXVMSJVPXPHN-UHFFFAOYSA-N
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Description

Ethenyl N,N-dibutylcarbamodithioate is an organosulfur compound with the molecular formula C11H21NS2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl N,N-dibutylcarbamodithioate can be synthesized through the reaction of dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

    Reactants: Dibutylamine and carbon disulfide.

    Base: Sodium hydroxide.

    Reaction Conditions: The reaction is carried out at low temperatures, typically around 0°C to 25°C, to ensure the stability of the intermediate products.

    Procedure: Dibutylamine is first treated with sodium hydroxide, followed by the addition of carbon disulfide.

Industrial Production Methods

In industrial settings, the production of N,N-Di(butyl)dithiocarbamic acid vinyl ester follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethenyl N,N-dibutylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethenyl N,N-dibutylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Di(butyl)dithiocarbamic acid vinyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in various catalytic and biological processes. The compound’s ability to form disulfide bonds also plays a significant role in its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.

    Dimethyl-dithiocarbamate sodium salt: Contains methyl groups instead of butyl groups.

    Diethyl-DTC sodium salt: Another dithiocarbamate with ethyl groups.

Uniqueness

Ethenyl N,N-dibutylcarbamodithioate is unique due to its specific alkyl chain length (butyl groups), which influences its solubility, reactivity, and biological activity. This makes it distinct from other dithiocarbamates and suitable for specialized applications .

Properties

CAS No.

15351-45-8

Molecular Formula

C11H21NS2

Molecular Weight

231.416

IUPAC Name

ethenyl N,N-dibutylcarbamodithioate

InChI

InChI=1S/C11H21NS2/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h6H,3-5,7-10H2,1-2H3

InChI Key

GCBXVMSJVPXPHN-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=S)SC=C

Synonyms

N,N-Di(butyl)dithiocarbamic acid vinyl ester

Origin of Product

United States

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